

using 1,6-Dimethylphenazine in antimicrobial susceptibility testing

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Compound of Interest

Compound Name: 1,6-Dimethylphenazine

Cat. No.: B13115416

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Application Note: Antimicrobial Susceptibility & Biofilm Eradication Profiling of **1,6-Dimethylphenazine**^[1]

Executive Summary

1,6-Dimethylphenazine (1,6-DMP) is a nitrogen-containing heterocyclic compound belonging to the phenazine class of secondary metabolites.^[2] Unlike standard antibiotics that often target specific enzymatic pathways, 1,6-DMP and its derivatives primarily exert antimicrobial activity through redox cycling, generating reactive oxygen species (ROS) that disrupt membrane integrity and intracellular macromolecules.

This guide addresses the specific challenges of testing 1,6-DMP, including its hydrophobicity, intrinsic pigmentation (which interferes with optical density readings), and photolability. It provides validated protocols for Minimum Inhibitory Concentration (MIC) determination and Biofilm Eradication concentration (MBEC) profiling, tailored for drug development workflows.

Mechanism of Action & Rationale

To properly design susceptibility assays, one must understand that 1,6-DMP acts as a "redox toxin." It accepts electrons from intracellular reductants (e.g., NADH/NADPH) and transfers

Caption: 1,6-DMP accepts electrons from metabolic carriers and transfers them to oxygen, generating cytotoxic ROS.

Preparation & Handling

Critical Challenge: Solubility & Stability 1,6-DMP is hydrophobic and sensitive to photodegradation. Improper handling leads to precipitation in aqueous media, causing "false resistance" results.

Stock Solution Protocol

- Solvent: Dissolve 1,6-DMP in 100% Dimethyl Sulfoxide (DMSO). Avoid Ethanol/Methanol as they evaporate during plate setup, altering concentrations.
- Concentration: Prepare a high-concentration master stock (e.g., 10 mg/mL or 40 mM) to minimize the final DMSO percentage in the assay.
- Storage: Aliquot into amber glass vials (to prevent plastic leaching and light exposure). Store at -20°C.
- Quality Control: Verify solubility by centrifugation (10,000 x g for 5 min). If a pellet forms, the compound is not fully dissolved.

Safety Note: Phenazines are potential mutagens. Handle in a biosafety cabinet.

Protocol A: Fluorescence-Based MIC Determination

Standard OD600 readings are unreliable due to the intrinsic yellow/orange pigmentation of phenazines.

Objective: Determine the MIC against *S. aureus* (MRSA) or *P. aeruginosa*. Readout: Resazurin Fluorescence (Metabolic Viability).

Materials

- Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Assay Plate: 96-well black-walled, clear-bottom plate (prevents fluorescence crosstalk).

- Reagent: Resazurin sodium salt (0.01% w/v in sterile PBS).

Step-by-Step Workflow

- Inoculum Prep:
 - Culture bacteria to mid-log phase ().
 - Dilute in CAMHB to reach CFU/mL.
- Compound Dilution (Deep-Well Block):
 - Prepare 2x concentrations of 1,6-DMP in CAMHB.
 - Note: Ensure final DMSO concentration is < 1% (ideally < 0.5%) to avoid solvent toxicity.
 - Perform 2-fold serial dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).
- Plate Setup:
 - Add 50 µL of diluted 1,6-DMP to test wells.
 - Add 50 µL of bacterial inoculum.
 - Controls:
 - Growth Control:[1] Bacteria + Solvent only.
 - Sterility Control: Media only.
 - Color Control: Media + 1,6-DMP (highest conc.) without bacteria (to subtract background fluorescence).
- Incubation:
 - Incubate at 37°C for 18–24 hours in the dark (wrap plate in foil).

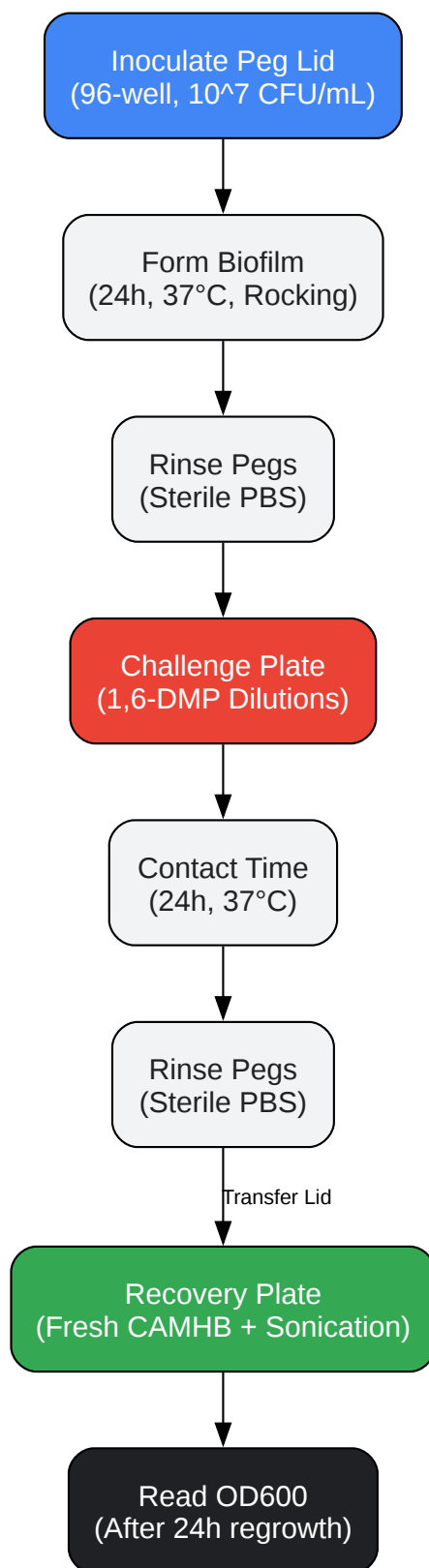
- Development:
 - Add 10 µL of Resazurin solution to each well.
 - Incubate for 1–4 hours until Growth Control turns pink (resorufin).
- Reading:
 - Measure Fluorescence: Ex 560 nm / Em 590 nm.
 - Calculation:
 - MIC Definition: Lowest concentration showing >90% inhibition of fluorescence.

Protocol B: Biofilm Eradication (MBEC)

Phenazines often show superior activity against biofilms compared to planktonic cells due to their ability to penetrate the extracellular matrix.

Method: Calgary Biofilm Device (CBD) / Peg Lid Method.[3]

Workflow Diagram



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Caption: The MBEC workflow isolates biofilm-embedded cells on pegs, treats them with 1,6-DMP, and assesses regrowth.

Critical Steps for 1,6-DMP:

- **Biofilm Formation:** Use a high shear force (rocking at 50 rpm) to form robust biofilms on the pegs.
- **Challenge:** Prepare the challenge plate with 1,6-DMP dilutions (up to 100x MIC).
- **Neutralization:** Phenazines are sticky. The "Rinse 2" step is vital to remove residual drug before the recovery step.
- **Sonication:** Sonicate the recovery plate (High power, 5 mins) to dislodge biofilm bacteria into the fresh media.
- **MBEC Endpoint:** The lowest concentration where no regrowth (turbidity) is observed in the recovery plate after 24h.

Data Interpretation & Troubleshooting

Observation	Possible Cause	Corrective Action
High Background Fluorescence	1,6-DMP autofluorescence or interaction with Resazurin.	Use Colony Forming Units (CFU) plating instead of metabolic dyes.
Precipitation in Wells	Concentration exceeds solubility limit in CAMHB.	Reduce max test concentration or increase DMSO (max 1%). Check for crystals under microscope.
Inconsistent MICs	Photodegradation of 1,6-DMP.	Perform all steps in low light; use amber tubes; do not reuse thawed stock >2 times.
MIC > MBC	Phenazines are often bacteriostatic at lower concentrations.	Perform Time-Kill kinetics to determine bactericidal rate.

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